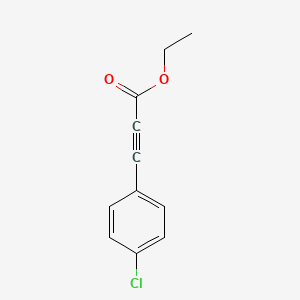

Ethyl 3-(4-chlorophenyl)propiolate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(4-chlorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMQLWFJMRMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348882 | |

| Record name | Ethyl 3-(4-chlorophenyl)propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20026-96-4 | |

| Record name | Ethyl 3-(4-chlorophenyl)propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-(4-chlorophenyl)propiolate, a valuable building block in the development of novel pharmaceutical compounds and functional materials. This document details the underlying synthetic methodology, experimental protocols, and characterization data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₁H₉ClO₂, is an organic compound featuring a chlorinated phenyl group attached to an ethyl propiolate backbone. The presence of the reactive propiolate functionality makes it a versatile intermediate for various chemical transformations, including cycloaddition reactions and the introduction of the propiolic acid moiety into larger molecules. Its synthesis is primarily achieved through a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Synthetic Pathway: The Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne, in this case, ethyl propiolate, with an aryl halide, typically 4-chloroiodobenzene or 4-chlorobromobenzene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

-

4-Chloroiodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroiodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (5 mL per mmol of 4-chloroiodobenzene) followed by triethylamine (2.0 equiv).

-

Alkyne Addition: Add ethyl propiolate (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClO₂ | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| CAS Number | 20026-96-4 | [1] |

| Appearance | Solid | |

| Purity (typical) | >98% |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | Theoretical: δ 7.40 (d, J = 8.6 Hz, 2H), 7.32 (d, J = 8.6 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR (CDCl₃) | Theoretical: δ 153.8, 135.5, 133.0, 129.0, 120.5, 86.5, 82.5, 62.0, 14.1. |

| IR (KBr, cm⁻¹) | Expected: ~2230 (C≡C stretch), ~1710 (C=O stretch), ~1590, 1480 (aromatic C=C stretch), ~830 (para-disubstituted benzene). |

| Mass Spec (EI) | Expected m/z: 208 (M⁺), 180, 163, 138. |

Note: The provided NMR data is theoretical and based on typical chemical shifts for similar structures. Experimental data should be obtained for confirmation.

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps designed to ensure a high yield and purity of the final product.

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. This technical guide offers a detailed protocol and foundational data to support researchers in the preparation and characterization of this important chemical intermediate. The straightforward nature of the reaction and the commercial availability of the starting materials make this synthesis accessible for a wide range of scientific applications.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)propiolate is a halogenated aromatic alkyne ester of significant interest in organic synthesis and medicinal chemistry. Its rigid, linear structure and reactive propiolate functionality make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on computed values from publicly available databases.

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-ynoate | [1] |

| CAS Number | 20026-96-4 | [1] |

| Molecular Formula | C₁₁H₉ClO₂ | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Physical Form | Solid | Vendor Data |

| Melting Point | Not experimentally reported in searched literature. | |

| Boiling Point | Not experimentally reported in searched literature. | |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. | Inferred from synthesis protocols |

| Purity (typical) | >98% | Vendor Data |

| SMILES | CCOC(=O)C#CC1=CC=C(C=C1)Cl | [1] |

| InChI | InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | [1] |

Synthesis

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

The following is a generalized experimental protocol for the synthesis of this compound based on established Sonogashira coupling procedures for similar compounds.[2][3][4][5]

Materials:

-

1-chloro-4-iodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-iodobenzene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-3 mol%).

-

Add anhydrous solvent (e.g., THF) and triethylamine (e.g., 2-3 equivalents).

-

To the stirred mixture, add ethyl propiolate (1.1-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Logical Workflow for Sonogashira Coupling:

Reactivity and Potential Applications

The propiolate moiety in this compound is an electron-deficient alkyne, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in various organic transformations, including Michael additions and cycloaddition reactions, for the construction of highly functionalized molecules. Its structural similarity to known biologically active compounds suggests its potential as a scaffold in drug discovery.

Biological Activity

-

Anticancer Potential: Phenylpropanoids, a class of compounds that includes derivatives of propiolic acid, have been explored for their anticancer properties.[6][7][8] For instance, a study on ethyl phenylpropiolate, a structurally similar compound, has indicated tumor-promoting activity in certain experimental models.[9] This suggests that modifications to the phenylpropiolate scaffold, such as the introduction of a chloro-substituent, could modulate this activity and warrant further investigation for potential anticancer or pro-cancer effects.

-

Antimicrobial Activity: Phenolic compounds and their derivatives, which share some structural similarities with the phenyl portion of the target molecule, are known to possess antimicrobial properties.[10][11][12][13][14] The biological activity of halogenated aromatic compounds is also an area of active research in the development of new antimicrobial agents.

-

Enzyme Inhibition: The propiolate functional group can act as a Michael acceptor, making it a potential candidate for covalent inhibition of enzymes, particularly those with a nucleophilic residue (such as cysteine or serine) in their active site. This mechanism of action is a common strategy in drug design.

Due to the limited specific biological data for this compound, no specific signaling pathways can be definitively associated with its activity at this time. Further biological evaluation is required to elucidate its mechanism of action and potential therapeutic applications.

Hypothetical Mechanism of Action via Enzyme Inhibition:

Should this compound exhibit biological activity through enzyme inhibition, a plausible mechanism would involve its function as a Michael acceptor.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental chemical properties are established, a comprehensive understanding of its biological activity is still emerging. The synthetic accessibility via the Sonogashira coupling allows for its ready preparation and further derivatization. Future research focused on the biological evaluation of this compound and its analogues is warranted to explore its potential as a lead structure in drug development programs. The information provided in this guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.

References

- 1. This compound | C11H9ClO2 | CID 641307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijnc.ir [ijnc.ir]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Antitumor phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TUMOR-PROMOTING ACTIVITY OF ETHYL PHENYLPROPIOLATE [experts.mcmaster.ca]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)propynoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)propynoic acid ethyl ester, also known as ethyl (4-chlorophenyl)propiolate, is an organic compound of significant interest in medicinal chemistry and materials science. Its rigid, linear structure, provided by the alkyne functional group, and the presence of a substituted phenyl ring make it a valuable building block for the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the Sonogashira cross-coupling reaction. It includes a detailed, representative experimental protocol, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow.

Primary Synthetic Pathway: Sonogashira Coupling

The most direct and widely employed method for the synthesis of (4-Chlorophenyl)propynoic acid ethyl ester is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.[1][2] For the synthesis of the target molecule, this translates to the reaction between ethyl propiolate and a 4-chlorosubstituted aryl halide, typically 4-chloroiodobenzene or 4-chlorobromobenzene.[3] The general reactivity trend for the aryl halide is I > Br > Cl.[2]

The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent.[3] While anhydrous and anaerobic conditions have traditionally been required, modern protocols have been developed that can be performed under less stringent conditions.[1]

Experimental Protocols

Reaction: Sonogashira coupling of 4-chloroiodobenzene with ethyl propiolate.

Materials:

-

4-Chloroiodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroiodobenzene (1.0 eq).

-

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) to dissolve the aryl halide. To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), copper(I) iodide (0.02-0.05 eq), and an amine base such as triethylamine or diisopropylamine (2.0-7.0 eq).[3]

-

Addition of Alkyne: Add ethyl propiolate (1.1-1.2 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.[3]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure ethyl (4-chlorophenyl)propynoate.[3]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-ynoate | [5] |

| CAS Number | 20026-96-4 | [5] |

| Molecular Formula | C₁₁H₉ClO₂ | [5] |

| Molecular Weight | 208.64 g/mol | [5] |

Representative Reaction Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose |

| Aryl Halide | 4-Chloroiodobenzene | Provides the 4-chlorophenyl moiety. Iodide is a good leaving group. |

| Alkyne | Ethyl propiolate | Provides the propynoate ester moiety. |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | The primary catalyst for the cross-coupling reaction.[6] |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and facilitates the reaction. |

| Solvent | Tetrahydrofuran (THF), anhydrous | A suitable solvent for the reaction components. |

| Temperature | Room Temperature | Mild reaction conditions are often sufficient.[2] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and side reactions of the catalyst. |

Spectroscopic Data for Ethyl (4-chlorophenyl)propynoate

While a comprehensive set of experimental spectra is not available in a single source, the following data has been compiled from spectral databases.

| Spectroscopy | Data |

| ¹H NMR | Expected signals would include a triplet and a quartet for the ethyl group, and multiplets in the aromatic region for the 4-chlorophenyl group. The exact chemical shifts would need to be determined experimentally. |

| ¹³C NMR | Characteristic signals for the alkyne carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the 4-chlorophenyl ring are expected. A literature reference indicates the use of Chloroform-d as the solvent for NMR analysis.[7] |

| IR | Expected characteristic peaks would include a strong C≡C stretching vibration for the alkyne, a strong C=O stretching vibration for the ester, and C-H and C-Cl stretching vibrations. |

| Mass Spec | The exact mass is 208.029107 g/mol .[5] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Visualizations

Sonogashira Coupling Reaction Pathway

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Synthesis and Purification

Caption: A logical workflow for the synthesis and purification process.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl 3-(4-chlorophenyl)propiolate | C11H9ClO2 | CID 641307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)propiolate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-chlorophenyl)propiolate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -C≡C-) |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -Cl) |

| 4.29 | Quartet | 2H | -OCH₂CH₃ |

| 1.35 | Triplet | 3H | -OCH₂CH₃ |

Note: The ¹H NMR data is predicted based on known chemical shifts and coupling constants for similar structural motifs, including ethyl phenylpropiolate.

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C=O |

| 136.2 | Ar-C (para to -Cl) |

| 133.4 | Ar-C (ortho to -C≡C-) |

| 129.2 | Ar-C (ortho to -Cl) |

| 118.4 | Ar-C (ipso, attached to -C≡C-) |

| 85.8 | -C≡C- |

| 81.1 | -C≡C- |

| 62.3 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡C stretch |

| ~1710 | Strong | C=O stretch (ester) |

| ~1590, 1490 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 208/210 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 180/182 | Moderate | [M - C₂H₄]⁺ |

| 163 | High | [M - OCH₂CH₃]⁺ |

| 138 | High | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).[1] The solution is then filtered into a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to Ethyl 3-(4-chlorophenyl)prop-2-ynoate

This technical guide provides a comprehensive overview of ethyl 3-(4-chlorophenyl)prop-2-ynoate, a compound of interest to researchers, scientists, and professionals in drug development. This document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data presentations.

Chemical Identity and Physicochemical Properties

Ethyl 3-(4-chlorophenyl)prop-2-ynoate is an organic compound characterized by a 4-chlorophenyl group attached to an ethyl propiolate backbone.[1] Its core structure makes it a subject of interest for further chemical modifications and biological evaluations.

Table 1: Physicochemical Properties of Ethyl 3-(4-chlorophenyl)prop-2-ynoate

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-ynoate | PubChem |

| Molecular Formula | C₁₁H₉ClO₂ | PubChem |

| Molecular Weight | 208.64 g/mol | PubChem |

| CAS Number | 20026-96-4 | PubChem |

| Canonical SMILES | CCOC(=O)C#CC1=CC=C(C=C1)Cl | PubChem |

| InChI Key | PSAMQLWFJMRMOG-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Characterization

The primary synthetic route for ethyl 3-(4-chlorophenyl)prop-2-ynoate is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3][4][5]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of ethyl 3-(4-chlorophenyl)prop-2-ynoate from 1-chloro-4-iodobenzene and ethyl propiolate.

Materials:

-

1-chloro-4-iodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable amine base

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 1-chloro-4-iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) to the flask. Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Slowly add ethyl propiolate (1.2 mmol) to the reaction mixture using a syringe.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-chlorophenyl)prop-2-ynoate.[2][6]

Spectroscopic Data

Table 2: Expected Spectroscopic Data Ranges

| Technique | Expected Features |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, alkyne carbons, ethyl group carbons, and aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for the C≡C triple bond, C=O of the ester, and C-Cl bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological Activities (Inferred)

Disclaimer: The following sections on biological activity are based on the activities of structurally similar compounds. There is currently no direct experimental evidence for the biological activity of ethyl 3-(4-chlorophenyl)prop-2-ynoate. These inferred activities should be considered hypothetical and require experimental validation.

The presence of the α,β-unsaturated carbonyl system in the propiolate moiety, combined with the halogenated aromatic ring, suggests that ethyl 3-(4-chlorophenyl)prop-2-ynoate may exhibit a range of biological activities.

Potential Cytotoxic and Anticancer Activity

Structurally related α,β-unsaturated carbonyl compounds, including some cinnamates and chalcones, have demonstrated cytotoxic effects against various cancer cell lines.[9] The electrophilic nature of the triple bond in the propiolate may allow it to act as a Michael acceptor, potentially alkylating cellular thiols and inducing cytotoxicity.[10] Further investigation is warranted to explore the potential of ethyl 3-(4-chlorophenyl)prop-2-ynoate as an anticancer agent.

Potential Antimicrobial Activity

Arylpropiolates and related compounds have been investigated for their antimicrobial properties. The lipophilicity imparted by the chlorophenyl group may facilitate passage through bacterial cell membranes. The potential for interaction with essential microbial enzymes or other cellular components could lead to antimicrobial effects. Studies on similar chlorinated phenyl derivatives have shown activity against various bacterial strains.

Potential Enzyme Inhibitory Activity

The structural features of ethyl 3-(4-chlorophenyl)prop-2-ynoate suggest it could be an inhibitor of various enzymes. For instance, compounds with similar backbones have been shown to inhibit enzymes such as acetylcholinesterase, urease, and xanthine oxidase.[11][12][13] The specific enzymes that this compound might inhibit would need to be determined through targeted screening assays.

Future Directions

The information presented in this guide highlights ethyl 3-(4-chlorophenyl)prop-2-ynoate as a molecule with potential for further investigation. Key future research directions include:

-

Definitive Spectroscopic Characterization: Obtaining and publishing complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is crucial for unambiguous identification.

-

Biological Screening: A comprehensive screening of the compound's biological activity, including cytotoxicity against a panel of cancer cell lines, antimicrobial activity against a range of pathogens, and enzyme inhibition assays, is necessary to validate the inferred potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the aromatic ring and the ester group would provide valuable insights into the structural requirements for any observed biological activity.

-

In Silico Modeling: Computational studies, such as molecular docking and ADMET prediction, could help to identify potential biological targets and predict the pharmacokinetic properties of the compound.[14][15][16]

Conclusion

Ethyl 3-(4-chlorophenyl)prop-2-ynoate is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further research in drug discovery and materials science. While its biological activity remains to be experimentally determined, inferences from structurally related compounds suggest potential cytotoxic, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundational resource for researchers and scientists interested in exploring the potential of this and similar molecules.

References

- 1. Ethyl 3-(4-chlorophenyl)propiolate | C11H9ClO2 | CID 641307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 8. 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | C11H11ClO2 | CID 201471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic thiol alkylators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition properties of propolis extracts to some clinically important enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines [mdpi.com]

- 15. Predicting the biological activity of selected phytochemicals in Alsophila spinulosa leaves against 4-aminobutyrate-aminotransferase: A potential antiepilepsy agents | Eclética Química [revista.iq.unesp.br]

- 16. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets – Biosciences Biotechnology Research Asia [biotech-asia.org]

Molecular weight and formula of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-chlorophenyl)propiolate is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of structurally related molecules. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates existing knowledge on analogous structures to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound, with the CAS number 20026-96-4, is characterized by a phenyl ring substituted with a chlorine atom and an ethyl propiolate functional group.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₂ | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-ynoate | [1] |

| Canonical SMILES | CCOC(=O)C#CC1=CC=C(C=C1)Cl | [1] |

| InChI Key | PSAMQLWFJMRMOG-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A likely synthetic route for this compound is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3]

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira reaction and would require optimization for this specific substrate combination.

Materials:

-

1-chloro-4-iodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-iodobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add anhydrous THF as the solvent.

-

Add triethylamine (e.g., 2 equivalents) to the mixture.

-

Slowly add ethyl propiolate (e.g., 1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities and Signaling Pathways

GPR40 Agonism

Phenylpropiolic acid derivatives have been designed and evaluated as novel agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[4] Agonism of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. Given its core phenylpropiolate structure, this compound could be investigated for similar activity.

Anticancer and Antioxidant Properties

Derivatives of phenylpropionic acid have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[5][6][7] These studies often explore the cytotoxic effects of these compounds on various cancer cell lines and their ability to scavenge free radicals. The presence of the halogenated phenyl group in this compound makes it a candidate for similar investigations.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological properties of this compound, a general experimental workflow is proposed below.

Conclusion

This compound is a compound with a well-defined chemical structure for which a plausible synthetic route can be proposed based on established organic chemistry reactions. While direct biological data is currently lacking, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties, particularly in the areas of metabolic disorders and oncology. This guide serves as a starting point for researchers to design and conduct further investigations into the synthesis and biological evaluation of this and similar molecules.

Disclaimer: The experimental protocols and potential biological activities described herein are based on existing knowledge of similar chemical structures and should be considered hypothetical until validated by direct experimental evidence. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | C11H9ClO2 | CID 641307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - East China Normal University [pure.ecnu.edu.cn:443]

- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis [mdpi.com]

- 7. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propiolate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-chlorophenyl)propiolate (CAS No. 20026-96-4), a key chemical intermediate for researchers and professionals in the field of drug development and materials science. This document details its commercial availability, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a building block in cross-coupling and cycloaddition reactions.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. It is typically offered in purities ranging from 95% to over 98%. The compound is generally stocked and can be shipped from various locations globally. All products are intended for research and development purposes only and must be handled by qualified personnel[1].

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Reference |

| AKSci | 20026-96-4 | 98% (HPLC) | 1g, 5g | $44 (1g), $156 (5g) | [1] |

| Fluoropharm | 20026-96-4 | 98% Min | Inquiry | Inquiry | [2] |

| Bide Pharmatech | 20026-96-4 | 95+% | 1g, Inquiry | Inquiry | [3] |

| Synthonix | 20026-96-4 | 97% | Inquiry | Inquiry | [4] |

Physicochemical and Safety Data

Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 20026-96-4 | [1][2][3][5] |

| Molecular Formula | C₁₁H₉ClO₂ | [1][2][5] |

| Molecular Weight | 208.64 g/mol | [1][2][5] |

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-ynoate | [5] |

| Physical Form | Solid (at 20°C) | [1] |

| Density | 1.2 g/cm³ | [1] |

| Refractive Index | 1.55 | [1] |

| Long-Term Storage | Store in a cool, dry place | [1] |

Safety and Handling:

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Signal Word: Warning[1].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical[1].

Synthesis of this compound

While specific proprietary synthesis procedures may vary between suppliers, a common and well-established method for synthesizing aryl propiolates is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes[6][7][8][9].

A plausible synthetic route for this compound involves the coupling of 1-chloro-4-iodobenzene with ethyl propiolate.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on general Sonogashira coupling procedures and should be adapted and optimized for specific laboratory conditions.

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-iodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add an anhydrous solvent such as Tetrahydrofuran (THF) via syringe.

-

Addition of Base and Alkyne: Add a suitable amine base, such as triethylamine (TEA, 2.0 eq), followed by the dropwise addition of ethyl propiolate (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst residues. Wash the filter cake with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound in research and development stems from its structure: a terminal alkyne functionalized with a chlorophenyl group. This makes it a valuable building block for introducing this specific moiety into larger, more complex molecules. Its primary applications are in palladium-catalyzed cross-coupling reactions and "click chemistry"[10][11][12].

A. Sonogashira Coupling Reactions:

As demonstrated in its synthesis, the compound itself is a product of a Sonogashira reaction. More importantly, as a terminal alkyne, it serves as a crucial coupling partner for synthesizing a wide array of conjugated enynes and arylalkynes, which are common scaffolds in pharmaceuticals and organic materials[6][8][9]. The mechanism involves two interconnected catalytic cycles.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

B. Azide-Alkyne "Click" Chemistry:

The terminal alkyne group of this compound is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[10][11][13]. This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with an organic azide (R-N₃). Triazole linkages are valued in drug discovery for their stability and ability to act as bioisosteres for other functional groups[11][14]. This modular approach is widely used for creating libraries of compounds for high-throughput screening and for bioconjugation applications[10][14].

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The presence of the chloro-substituent on the phenyl ring is also significant, as halogenated compounds are prevalent in pharmaceuticals, often influencing metabolic stability and binding affinity[15]. Therefore, this compound provides a direct route to incorporate a chlorinated aromatic moiety into diverse molecular frameworks, making it a valuable tool for medicinal chemists and drug development professionals.

References

- 1. 20026-96-4 this compound AKSci 9531AF [aksci.com]

- 2. 20026-96-4 | this compound - Fluoropharm [fluoropharm.com]

- 3. This compound, CasNo.20026-96-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. Synthonix, Inc > 20026-96-4 | this compound [synthonix.com]

- 5. This compound | C11H9ClO2 | CID 641307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of Ethyl 3-(4-chlorophenyl)propiolate, a valuable intermediate in pharmaceutical and materials science research. This document details the key experimental protocols, presents quantitative data for comparison, and illustrates the core synthetic pathway.

Primary Synthetic Routes

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Two main variations of this approach are prevalent:

-

Route A: Coupling of an activated 4-chlorophenyl halide (e.g., 1-chloro-4-iodobenzene) with ethyl propiolate.

-

Route B: Coupling of 4-chlorophenylacetylene with an ethyl chloroformate or a related species.

A less direct, but plausible, alternative involves the synthesis and subsequent modification of 3-(4-chlorophenyl)propiolic acid.

This guide will focus on the most direct and widely utilized Sonogashira coupling strategies and the preparation of the necessary starting materials.

Experimental Protocols and Data

Sonogashira Coupling for this compound

The Sonogashira coupling is a versatile and efficient method for the synthesis of aryl alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

General Experimental Protocol for Sonogashira Coupling:

Aryl halides can be coupled with terminal alkynes using a palladium catalyst, a copper(I) cocatalyst, and an amine base. While typically requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under less stringent conditions.

Detailed Methodology:

-

To a solution of the aryl halide (1.0 equivalent) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), CuI (0.025 equivalents), a base like diisopropylamine (7.0 equivalents), and the terminal alkyne (1.1 equivalents).

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Table 1: Comparison of Sonogashira Coupling Conditions for Aryl Propiolate Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-chloro-4-iodobenzene | Ethyl propiolate | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ | THF | Room Temp | - | 54 |

| Iodobenzene | Ethyl propiolate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40-45 | 1 | ~95 |

| Aryl Iodides | Ethyl propiolate | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ | THF | - | - | up to 97 |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Synthesis of Key Starting Materials

4-Chlorophenylacetylene is a crucial starting material for Route B of the Sonogashira coupling. It can be synthesized from p-chlorobenzaldehyde.

Experimental Protocol:

-

Dissolve bromomethyltriphenylphosphonium bromide (0.634 mole) in THF (1800 ml) and cool to -78°C.

-

Add potassium tert-butoxide (0.062 mole) and stir at -78°C for 2 hours.

-

Add p-chlorobenzaldehyde (89.12 g) in THF (200 ml) to the cold reaction mixture and stir for 30 minutes.

-

Add more potassium tert-butoxide (142.3 g) and allow the mixture to warm to room temperature.

-

After 18 hours, add saturated aqueous ammonium chloride solution (500 ml) and water (500 ml), then extract with diethyl ether (500 ml).

-

Wash the organic layer with saturated aqueous sodium chloride solution (2 x 400 ml), dry over magnesium sulfate, filter, and evaporate the solvent.

-

Wash the residue with hexane (200 ml) and filter off the precipitate.

-

Evaporate the hexane and dissolve the material in a hexane:methylene chloride (66:33) solution for purification by column chromatography on silica gel.

-

Collect the desired fractions and evaporate the solvent.

-

Distill the residue in vacuo, collecting the fraction boiling at 65°C (8.5 mmHg) to obtain 1-chloro-4-ethynylbenzene (4-chlorophenylacetylene).[1]

Ethyl propiolate is the other key reactant in Route A. It can be prepared by the esterification of propiolic acid with ethanol or via oxidation of propargyl alcohol.

Method 1: Esterification of Propiolic Acid

Experimental Protocol:

-

Combine propiolic acid and dry ethanol in the presence of a catalytic amount of sulfuric acid.

-

Heat the mixture under reflux. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ethyl propiolate into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation and purify the crude product by distillation.

Method 2: Oxidation of Propargyl Alcohol

Experimental Protocol:

-

In a reaction flask, combine propargyl alcohol, ethanol, and a water-retaining agent like molecular sieves in dichloromethane.

-

Add calcium hypochlorite and glacial acetic acid to the mixture.[2]

-

Stir the reaction at room temperature (10-40°C).[2]

-

Monitor the reaction by gas chromatography until the propargyl alcohol is consumed.[2]

-

Upon completion, work up the reaction mixture to isolate the ethyl propiolate.

Table 2: Summary of Starting Material Synthesis

| Product | Starting Material(s) | Key Reagents | Yield (%) |

| 4-Chlorophenylacetylene | p-Chlorobenzaldehyde | Bromomethyltriphenylphosphonium bromide, Potassium tert-butoxide | Not specified |

| Ethyl Propiolate | Propiolic Acid, Ethanol | Sulfuric acid | High |

| Ethyl Propiolate | Propargyl Alcohol, Ethanol | Calcium hypochlorite, Acetic acid | Good |

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic pathway for this compound via Sonogashira coupling (Route A).

Caption: Sonogashira coupling of 1-chloro-4-iodobenzene and ethyl propiolate.

Alternative Starting Materials and Routes

While the Sonogashira coupling is the most direct method, other starting materials could potentially be employed in multi-step syntheses. For instance, 4-chloroacetophenone can be converted to 4-chlorophenylacetic acid, which could then undergo further transformations to yield the target propiolate.[3] Similarly, 3-(4-chlorophenyl)propanoic acid or its derivatives could serve as precursors. However, these routes are generally more circuitous than the Sonogashira coupling.

Conclusion

The synthesis of this compound is most efficiently achieved through a Sonogashira cross-coupling reaction. The key starting materials for this process are readily accessible. For a successful synthesis, careful selection of the catalyst system, base, and reaction conditions is crucial. This guide provides the necessary foundational knowledge, including detailed experimental protocols and comparative data, to enable researchers to effectively produce this important chemical intermediate.

References

Physical and chemical properties of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)propiolate is an organic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a halogenated aromatic ring coupled with a propiolate functional group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its (currently limited) known biological context.

Chemical and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-chlorophenyl)prop-2-ynoate | --INVALID-LINK-- |

| CAS Number | 20026-96-4 | [1][2][3] |

| Molecular Formula | C₁₁H₉ClO₂ | [1][2][3] |

| Molecular Weight | 208.64 g/mol | [1][2][3] |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | >98% (HPLC) | [1][2] |

| Density | 1.2 g/mL (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.55 (Predicted) | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹³C NMR (CDCl₃) | Chemical shifts available in the literature. | --INVALID-LINK-- |

| FTIR (Transmission) | Spectrum available. | --INVALID-LINK-- |

| ¹H NMR | Data not explicitly found in searches. | |

| Mass Spectrometry | Data not explicitly found in searches. |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The following is a proposed experimental protocol for the synthesis of this compound based on established Sonogashira coupling procedures.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

1-Chloro-4-iodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-chloro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and freshly distilled triethylamine (2.0 eq).

-

Addition of Alkyne: Add ethyl propiolate (1.2 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (disappearance of the starting aryl halide), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, based on the activities of structurally related compounds, some potential areas for investigation can be hypothesized. Phenylpropiolate derivatives have been explored for their cytotoxic effects against various cancer cell lines. The presence of the electrophilic alkyne moiety suggests potential for covalent modification of biological nucleophiles, which could lead to enzyme inhibition.

A general workflow for the initial biological screening of a novel compound like this compound is outlined below.

Figure 2: A logical workflow for the initial biological evaluation of the target compound.

This workflow illustrates a rational approach to identifying potential biological activities, starting from broad screening assays and moving towards more detailed mechanistic studies and lead optimization for promising candidates.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry and materials science. While its physical and biological properties are not yet extensively documented, the synthetic accessibility via robust methods like the Sonogashira coupling makes it an attractive starting point for the development of novel molecules. Further research is warranted to fully characterize this compound and to explore its potential biological activities.

References

- 1. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cycloaddition Reactions of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse cycloaddition reactions of ethyl 3-(4-chlorophenyl)propiolate, a versatile building block in the synthesis of a wide array of heterocyclic compounds. The resulting products, including pyrazoles, 1,2,3-triazoles, and isoxazoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document offers detailed experimental protocols for key cycloaddition reactions, quantitative data for representative transformations, and visualizations of the reaction pathways.

Synthesis of Pyrazole Derivatives

The reaction of this compound with diazo compounds or their precursors provides a direct route to highly substituted pyrazoles. These five-membered heterocyclic motifs are core structures in numerous pharmaceutical agents.

Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Eliminative 1,3-Dipolar Cycloaddition

A highly regioselective method for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles involves the reaction of enaminones with nitrilimines generated in situ from hydrazonyl chlorides. This base-promoted eliminative nitrilimine-alkene cycloaddition (ENAC) offers a pathway to complex pyrazole structures.

Quantitative Data:

| Entry | Hydrazonyl Chloride | Enaminone | Solvent | Base | Time (h) | Yield (%) |

| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Ionic Liquid | Et3N | 12 | 85 |

| 2 | 4-chloro-N-phenyl-2-oxopropanehydrazonoyl chloride | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Ionic Liquid | Et3N | 14 | 82 |

Experimental Protocol:

To a solution of the appropriate enaminone (1.0 mmol) and hydrazonyl chloride (1.0 mmol) in an ionic liquid (e.g., [bmim][BF4], 2 mL), triethylamine (1.2 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3,4,5-tetrasubstituted pyrazole.

Reaction Workflow:

Caption: General workflow for the synthesis of tetrasubstituted pyrazoles.

Synthesis of 1,2,3-Triazole Derivatives

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. This compound serves as a competent alkyne component in this transformation.

Copper-Catalyzed [3+2] Cycloaddition of Azides

The reaction between this compound and various organic azides in the presence of a copper(I) catalyst leads to the formation of ethyl 1-aryl-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylates.

Quantitative Data:

| Entry | Azide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | CuI | CH3CN/H2O | 25 | 12 | 90 |

| 2 | Phenyl azide | CuSO4·5H2O / Sodium Ascorbate | t-BuOH/H2O | 25 | 18 | 92 |

| 3 | 4-Methoxyphenyl azide | CuI | CH3CN/H2O | 25 | 12 | 95 |

Experimental Protocol:

To a solution of this compound (1.0 mmol) and the corresponding azide (1.1 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), copper(I) iodide (0.1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified in the table. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired 1,2,3-triazole derivative.[1]

Reaction Pathway:

Caption: Copper-catalyzed synthesis of 1,2,3-triazoles.

Synthesis of Isoxazole and Isoxazoline Derivatives

1,3-Dipolar cycloaddition reactions of this compound with nitrones or in situ generated nitrile oxides offer a versatile strategy for the synthesis of isoxazolines and isoxazoles, respectively. These heterocycles are valuable scaffolds in medicinal chemistry.

[3+2] Cycloaddition with Nitrones

The reaction of this compound with various nitrones can proceed under thermal conditions or with Lewis acid catalysis to afford substituted isoxazolines. The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the dipolarophile and the nitrone.

Quantitative Data:

| Entry | Nitrone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | C-Phenyl-N-methylnitrone | Toluene | 110 | 24 | 78 |

| 2 | C-(4-Methoxyphenyl)-N-phenylnitrone | Dichloromethane | 25 | 48 | 85 |

Experimental Protocol:

A solution of this compound (1.0 mmol) and the nitrone (1.2 mmol) in the specified solvent (10 mL) is stirred at the indicated temperature for the required time. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to give the corresponding isoxazoline.

[3+2] Cycloaddition with in situ Generated Nitrile Oxides

Nitrile oxides, generated in situ from aldoximes, readily undergo cycloaddition with this compound to produce 3,5-disubstituted isoxazoles.

Quantitative Data:

| Entry | Aldoxime | Oxidant | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde oxime | Chloramine-T | - | Ethanol | 4 | 82 |

| 2 | 4-Chlorobenzaldehyde oxime | N-Chlorosuccinimide | DBU | DMF | 6 | 75 |

Experimental Protocol:

To a solution of the aldoxime (1.2 mmol) and this compound (1.0 mmol) in the chosen solvent (15 mL), the oxidant (and base, if required) is added portion-wise at room temperature. The reaction mixture is stirred for the specified time. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.

General Synthesis Pathway:

References

Application Notes and Protocols for Huisgen 1,3-Dipolar Cycloaddition with Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Huisgen 1,3-dipolar cycloaddition reaction utilizing ethyl 3-(4-chlorophenyl)propiolate as a versatile dipolarophile for the synthesis of highly functionalized 1,2,3-triazole and isoxazole heterocycles. These five-membered ring systems are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed Huisgen cycloaddition, often termed "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its mild reaction conditions, high yields, and simple work-up procedures.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butyl alcohol

-

Water

-

Dichloromethane

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL), add sodium ascorbate (0.1 mmol in 300 µL of water).[2]

-

To this mixture, add copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[2]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are completely consumed.

-

Upon completion, extract the reaction mixture with dichloromethane (50 mL).

-

Wash the organic layer with water (3 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Quantitative Data:

| Product | 1,3-Dipole | Catalyst System | Solvent | Yield | Reference |

| Ethyl 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate | Benzyl azide | CuSO₄·5H₂O / Sodium ascorbate | t-BuOH / H₂O (1:1) | High | [2] |

| Di-tert-butyl 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Substituted benzyl azides | Thermal (reflux) | Methanol or Ethanol | 73-94% | [3] |

Characterization Data for a Structurally Similar Compound (1-Benzyl-4-(4'-chlorophenyl)-1H-1,2,3-triazole): [4]

-

¹H NMR (300 MHz, CDCl₃): δ 7.71 (d, J = 8.6 Hz, 2H), 7.65 (s, 1H), 7.41-7.29 (m, 7H), 5.55 (s, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 147.0, 134.0, 133.0, 129.2, 129.1, 129.0, 128.9, 128.1, 126.0, 119.0, 54.0.

Synthesis of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from aldoximes, with this compound provides a direct route to substituted isoxazoles. This reaction can proceed under mild conditions and offers a pathway to valuable heterocyclic scaffolds.

Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-3-phenylisoxazole-4-carboxylate

Materials:

-

This compound

-

Benzaldoxime

-

tert-Butyl hypoiodite (in situ generated from tert-butyl hypochlorite and sodium iodide)

-

2,6-Lutidine

-

Dioxane

-

Chloroform

-

Hydrochloric acid (6 N)

-

Sodium hydroxide (5% aqueous solution)

-

Brine

Procedure:

-

In situ generation of benzonitrile oxide: In a reaction vessel, generate tert-butyl hypoiodite by reacting tert-butyl hypochlorite with sodium iodide.[1] To this, add benzaldoxime and 2,6-lutidine as a base in dioxane.[1]

-

To the freshly prepared solution of benzonitrile oxide, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the organic layer with 6 N hydrochloric acid until the washings are acidic.

-

Subsequently, wash with 5% aqueous sodium hydroxide and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the desired isoxazole.

Quantitative Data:

| Product | 1,3-Dipole Precursor | Reagent for Nitrile Oxide Generation | Solvent | Yield | Reference |

| Ethyl 5-(4-chlorophenyl)-3-phenylisoxazole-4-carboxylate | Benzaldoxime | tert-Butyl hypoiodite | Dioxane | Good | [1] |

| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 1-Nitropropane | Phosphorus oxychloride | Chloroform | 68-71% | [5] |

Note on Regioselectivity: The reaction of nitrile oxides with unsymmetrical alkynes like ethyl propiolate can potentially yield two regioisomers (3,4- and 3,5-disubstituted isoxazoles). The regioselectivity is influenced by steric and electronic factors of both the dipole and the dipolarophile.[6] For ethyl propiolate, the 3,5-disubstituted product is often the major isomer.

Visualizations

References

- 1. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 2. scielo.br [scielo.br]

- 3. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling of Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction